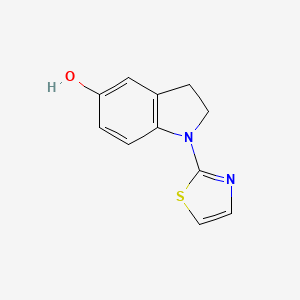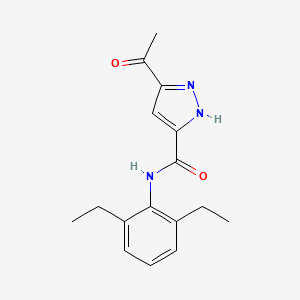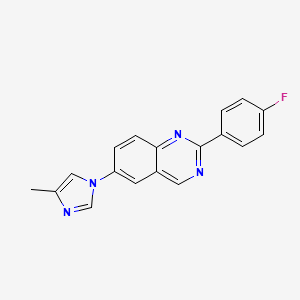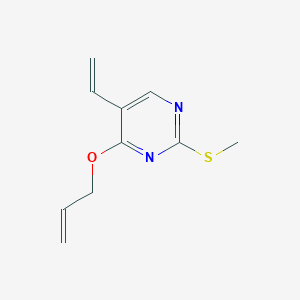
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol is a chemical compound with the molecular formula C6H10N4O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms.
Preparation Methods
The synthesis of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazine with appropriate reagents under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazine with boronic acids and terminal alkynes in the presence of a palladium catalyst can yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using electrophiles like phenyl isocyanates and benzoyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antimalarial activities . In medicine, triazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and anti-inflammatory activities . Additionally, it finds applications in the industry as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be compared with other triazine derivatives, such as 1,3,5-triazine and 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine . While these compounds share a common triazine ring structure, they differ in their substituents and functional groups, which impart unique properties and applications. For instance, 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine is known for its high enthalpy and potential use as an enthalpy enhancer . The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse applications in various fields.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazin-6-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N4O/c1-6(2,11)4-3-8-5(7)10-9-4/h3,11H,1-2H3,(H2,7,8,10) |
InChI Key |
DVCLOAZQMSEFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(N=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)







![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)


![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)
